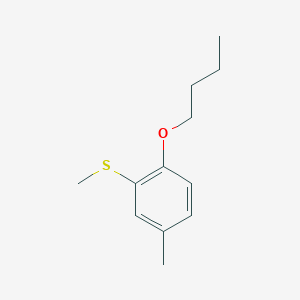
(2-Butoxy-5-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butoxy-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C₁₂H₁₈OS. It is a sulfide derivative, characterized by the presence of a butoxy group, a methyl group, and a sulfane group attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-5-methylphenyl)(methyl)sulfane typically involves the reaction of 2-butoxy-5-methylphenol with a methylating agent in the presence of a sulfur source. Commonly used methylating agents include methyl iodide or dimethyl sulfate, while sulfur sources can be elemental sulfur or sulfur-containing reagents like thiourea. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butoxy-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a disulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require a catalyst or base to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2-Butoxy-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (2-Butoxy-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can undergo redox reactions, forming reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Butoxyphenyl)(methyl)sulfane
- (2-Methylphenyl)(methyl)sulfane
- (2-Butoxy-5-methylphenyl)(ethyl)sulfane
Uniqueness
(2-Butoxy-5-methylphenyl)(methyl)sulfane is unique due to the presence of both butoxy and methyl groups on the phenyl ring, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-butoxy-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-4-5-8-13-11-7-6-10(2)9-12(11)14-3/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFAMQWSUVMUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999976.png)

![3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde](/img/structure/B8000000.png)
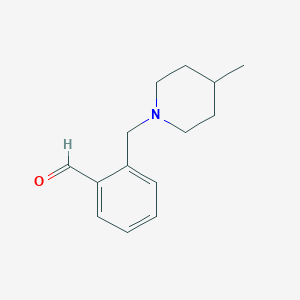

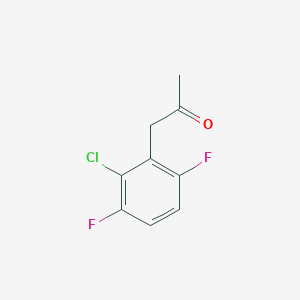
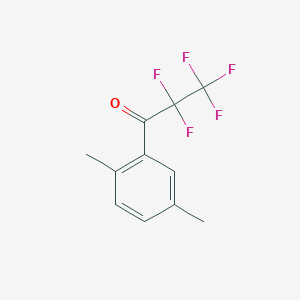
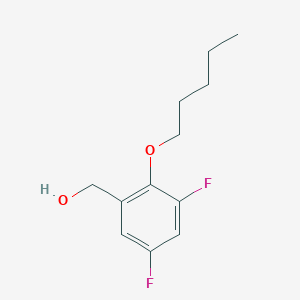

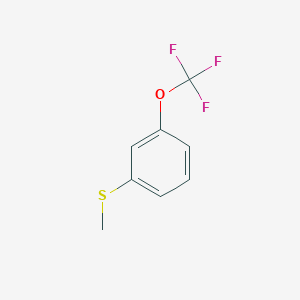
![3-[4-(Ethylthio)phenyl]-3-pentanol](/img/structure/B8000043.png)
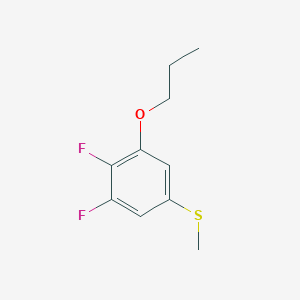
![4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine](/img/structure/B8000070.png)
![O1-[2-(3,5-Dichlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000089.png)
